N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromobenzenesulfonamide
Description
"N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-bromobenzenesulfonamide" is a sulfonamide derivative featuring a thiophene ring substituted with an acetyl group at the 5-position and a 2-bromobenzenesulfonamide moiety linked via an ethyl chain. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The acetylated thiophene moiety may contribute to improved lipophilicity and metabolic stability compared to non-acetylated analogs .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGTUXIIKFPUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromobenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative is then further functionalized to introduce the acetyl group at the 5-position.
The next step involves the synthesis of the 2-bromobenzenesulfonamide moiety. This can be achieved by reacting 2-bromobenzenesulfonyl chloride with an appropriate amine under basic conditions . Finally, the two moieties are coupled together using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The bromine atom in the benzenesulfonamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromobenzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene moiety may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences

Key Structural and Functional Insights:
Thiophene vs.
Bromine Substitution: The 2-bromobenzenesulfonamide group differentiates the compound from non-halogenated analogs (e.g., H-7 in ) by increasing electrophilicity, which may improve interactions with nucleophilic residues in target proteins .
Acetyl-Thiophene Moiety : The acetyl group at C5 of the thiophene ring distinguishes it from simpler bromothiophene sulfonamides (). This modification likely enhances metabolic resistance compared to hydroxyl or amine-substituted analogs .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromobenzenesulfonamide is a synthetic compound that incorporates a unique combination of thiophene and benzenesulfonamide moieties. This structure suggests potential biological activities, particularly in medicinal chemistry. The compound's synthesis and biological evaluation are essential to understanding its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key reactions, including the formation of the thiophene ring and subsequent sulfonamide coupling. The synthetic pathway can be summarized as follows:
- Preparation of 5-acetylthiophene : This involves the acetylation of thiophene.
- Formation of the ethyl linkage : The reaction of 5-acetylthiophen with an appropriate ethyl halide.
- Sulfonamide formation : Coupling with 2-bromobenzenesulfonamide under controlled conditions.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antioxidant Activity : Compounds within the sulfonamide class have shown significant antioxidant properties, which can be evaluated through DPPH scavenging assays.
- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation in animal models, such as carrageenan-induced paw edema tests.
- Antimicrobial Properties : The compound may inhibit bacterial growth, with preliminary data suggesting activity against common pathogens like E. coli and S. aureus.
Antioxidant Activity
Research has indicated that sulfonamides can act as effective antioxidants. For instance, in a study evaluating various compounds, N-(5-chloro-2-methoxyphenyl)benzene sulfonamide exhibited significant DPPH radical scavenging activity with an IC50 value comparable to known antioxidants like quercetin and ascorbic acid .
Anti-inflammatory Activity
In vivo studies have shown that related sulfonamides can significantly reduce inflammation. For example, compounds derived from similar structures inhibited carrageenan-induced edema by approximately 94% at optimal doses . This suggests that this compound may possess similar anti-inflammatory capabilities.
Antimicrobial Activity
The antimicrobial efficacy of sulfonamides has been well-documented. In studies involving various derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, indicating strong antibacterial activity . It is hypothesized that this compound could exhibit comparable or enhanced activity due to its structural features.
Comparative Analysis of Sulfonamides
| Compound Name | Structure Highlights | Unique Features | Reported Activity |
|---|---|---|---|
| N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | Contains methoxy group | Strong antioxidant properties | IC50 = 34.61 µmol/L against AChE |
| N-(4-methoxyphenyl)benzenesulfonamide | Features methoxy group | Potential anti-inflammatory effects | Significant edema reduction |
| N-(5-acetylthiophen-2-yl)ethylbenzenesulfonamide | Incorporates thiophene ring | Unique pharmacological profile | Antimicrobial activity against E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
